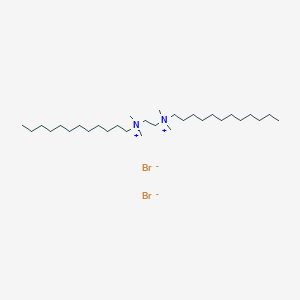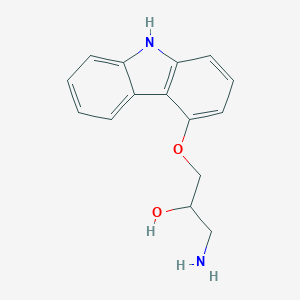
4-Nitrothiophenol
概要
説明
4-Nitrothiophenol (4-NTP) is a yellow crystalline powder used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It serves as a vital intermediate in the production of dyes and other organic substances . It’s also used in the synthesis of a dual emission fluorescent probe for the differential sensing of glutathione (GSH) and cysteine/homocysteine (Cys/Hcy) .
Synthesis Analysis
4-NTP has been used in the synthesis of dual emission fluorescent probes for the differential sensing of glutathione (GSH) and cysteine/homocysteine (Cys/Hcy). It can also be used to synthesize diaryl thioethers via copper-catalyzed C-S coupling reactions .Molecular Structure Analysis
Due to its molecular structure, 4-NTP binds covalently to noble metals and has a large Raman scattering cross-section . The optical properties of 4-NTP have been analyzed by resonant Raman spectroscopy .Chemical Reactions Analysis
The catalytic reduction of 4-NTP has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NTP . The reduction of 4-NTP to 4-aminophenol over Ni/SiO2 catalyst has also been studied .Physical And Chemical Properties Analysis
4-NTP is a yellow crystalline powder with a melting point of 72-77 °C . It is partly soluble in water and chloroform . Its molecular weight is 155.17 .科学的研究の応用
Surface-Enhanced Raman Scattering (SERS)
4-Nitrothiophenol is widely used in SERS applications due to its strong affinity to metal surfaces and significant Raman scattering cross-section . It serves as a model molecule for enhancing Raman signals, which is crucial for detecting low concentrations of substances and studying surface phenomena at the molecular level.
Plasmon-Mediated Reactions
The compound is integral in studying plasmon-mediated reactions, such as the reduction of 4-Nitrothiophenol to 4,4′-dimercaptoazobenzene (DMAB) on noble metal nanoparticles. This reaction is typically initiated by the transfer of low-energy electrons from the nanoparticle to the adsorbed molecules .
Photocatalysis
4-Nitrothiophenol is used to monitor photocatalytic reactions, particularly the dimerization of the compound into DMAB. This application is essential in understanding the photocatalytic properties of mono- and bimetallic nanostructures .
Chemical Sensing
The compound’s ability to undergo specific reactions upon exposure to certain chemicals makes it an excellent candidate for chemical sensing. It can be used to detect and measure the presence of glutathione and cysteine/homocysteine, which are important biomolecules .
Synthesis of Diaryl Thioethers
4-Nitrothiophenol is utilized in the synthesis of diaryl thioethers through copper-catalyzed C-S coupling reactions. This application is significant in the field of organic synthesis, where thioethers are valuable intermediates .
Nanotechnology
In nanotechnology, 4-Nitrothiophenol is employed to tune the energy levels of nanocrystal quantum dots and to construct electrochemically controllable protein conjunctions on surfaces. This is pivotal for the development of nanoscale devices and materials .
Environmental Monitoring
Due to its reactivity and detectability, 4-Nitrothiophenol can be used in environmental monitoring to track the presence of specific pollutants. Its transformation products can indicate the presence of various contaminants .
Biomedical Applications
The compound’s interactions with metal nanoparticles are exploited in biomedical applications, such as drug delivery systems and diagnostic tools, where its properties can enhance the performance of these systems .
作用機序
Target of Action
4-Nitrothiophenol, also known as 4-Nitrobenzenethiol, primarily targets noble metals due to its molecular structure . It binds covalently to these metals, making it a commonly used reporter molecule for various experiments .
Mode of Action
The interaction of 4-Nitrothiophenol with its targets involves a process known as resonant Raman spectroscopy . This process reveals that the molecule exhibits two intrinsic resonances at specific wavelengths . The molecule’s large Raman scattering cross-section is a result of this interaction .
Biochemical Pathways
The primary biochemical pathway affected by 4-Nitrothiophenol involves the reduction of the compound to 4,4’-dimercaptoazobenzene (DMAB) on laser-illuminated noble metal nanoparticles . This reaction is triggered by a transfer of low-energy electrons from the nanoparticle to the adsorbed molecules .
Pharmacokinetics
Its interaction with noble metals suggests that its bioavailability may be influenced by the presence of these metals .
Result of Action
The action of 4-Nitrothiophenol results in the synthesis of a dual emission fluorescent probe for the differential sensing of glutathione (GSH) and cysteine/homocysteine (Cys/Hcy) . Additionally, it can be used to synthesize diaryl thioethers via a copper-catalyzed C-S coupling reaction .
Action Environment
The action, efficacy, and stability of 4-Nitrothiophenol are influenced by environmental factors. For instance, the molecule’s interaction with noble metals is a key factor in its mode of action . Furthermore, the reaction of 4-Nitrothiophenol to DMAB on laser-illuminated noble metal nanoparticles is influenced by factors such as temperature and the chemical environment .
Safety and Hazards
将来の方向性
The catalytic reduction of 4-NTP has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is being used to explore synthesized efficient catalytic nanostructured materials . The future of 4-NTP lies in the continued exploration of its properties and applications in various fields .
特性
IUPAC Name |
4-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVSRMHOPMXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075145 | |
| Record name | 4-Nitrothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrothiophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Nitrothiophenol | |
CAS RN |
1849-36-1 | |
| Record name | 4-Nitrobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrothiophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrothiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL9H28763R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Nitrothiophenol?
A1: The molecular formula of 4-Nitrothiophenol is C6H5NO2S, and its molecular weight is 155.19 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 4-NTP?
A2: Researchers utilize a range of spectroscopic techniques to analyze 4-NTP, including:
- Surface-Enhanced Raman Spectroscopy (SERS): SERS provides information about molecular vibrations and is particularly sensitive to molecules adsorbed on metal surfaces. It is extensively used to study the adsorption and reactions of 4-NTP on metallic nanostructures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of 4-NTP adsorbed on surfaces. This technique helps researchers understand the interaction between 4-NTP and different substrates. [, ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the 4-NTP molecule and is helpful in studying the optical properties of 4-NTP-functionalized materials. [, , ]
- Vibrational Sum Frequency Spectroscopy (vSFS): vSFS is a surface-sensitive technique providing information about the orientation and ordering of molecules at interfaces. It is used to study the self-assembled monolayers of 4-NTP on metal surfaces. [, ]
Q3: How does 4-NTP interact with gold surfaces?
A3: 4-NTP readily forms self-assembled monolayers (SAMs) on gold surfaces through a strong thiol-gold interaction. [, , , ] The sulfur atom in the thiol group (SH) strongly binds to the gold atoms, forming a stable Au-S bond.
Q4: Does the adsorption structure of 4-NTP on gold surfaces vary?
A4: Yes, the adsorption structure of 4-NTP on Au(111) surfaces can vary depending on the surface coverage. At lower coverages, the molecules tilt more towards the surface due to enhanced van der Waals interactions. []
Q5: How does the presence of a nitro group affect 4-NTP's adsorption?
A5: The nitro group in 4-NTP plays a crucial role in its interaction with metallic surfaces. The electron-withdrawing nature of the nitro group influences both the electronic structure and the chemical reactivity of the molecule when adsorbed. [, , ]
Q6: What is the significance of 4-NTP in catalysis research?
A6: 4-NTP is commonly used as a model compound for studying metal nanoparticle-catalyzed reactions, particularly reduction reactions. [, , , , , , , , , ] Its well-characterized SERS spectrum and reactivity make it ideal for investigating reaction kinetics and mechanisms.
Q7: What is a common reaction involving 4-NTP in catalysis studies?
A7: A widely studied reaction is the reduction of 4-NTP to 4-aminothiophenol (4-ATP) using sodium borohydride (NaBH4) as a reducing agent. [, , , , , , , , , , , ] This reaction is frequently employed to evaluate the catalytic activity of different metal nanoparticles and to investigate the mechanism of plasmon-mediated catalysis.
Q8: How is the reduction of 4-NTP to 4-ATP monitored?
A8: Researchers employ SERS to monitor the reduction reaction in situ. The SERS spectra of 4-NTP and 4-ATP exhibit distinct peaks, allowing for real-time monitoring of the reactant, intermediate, and product concentrations during the reaction. [, , , , , , , , , , , ]
Q9: Can you elaborate on the mechanism of 4-NTP reduction on metal nanoparticles?
A9: While the exact mechanism can be complex and depend on factors such as the metal, surrounding environment, and light irradiation, a simplified picture involves the following:
Q10: Does modifying the structure of 4-NTP affect its activity?
A10: Yes, structural modifications of 4-NTP can significantly influence its reactivity and interactions. For instance, introducing electron-donating or withdrawing groups on the aromatic ring can alter its electron density, affecting its adsorption strength on metal surfaces and its susceptibility to reduction. []
Q11: How does 4-NTP compare to other thiophenol derivatives in terms of SERS activity?
A11: The presence of the nitro group in 4-NTP significantly enhances its SERS activity compared to other thiophenol derivatives like 4-aminothiophenol (4-ATP). The nitro group's strong electron-withdrawing nature contributes to a stronger chemical enhancement mechanism in SERS. []
Q12: How is computational chemistry employed in research on 4-NTP?
A12: Computational methods like Density Functional Theory (DFT) are crucial in understanding the electronic structure of 4-NTP, its adsorption behavior on metal surfaces, and the mechanisms of reactions it undergoes. These simulations provide valuable insights into the molecule's properties and behavior at the molecular level. [, , ]
Q13: What are the limitations of using 4-NTP as a probe molecule in SERS?
A13: While 4-NTP is a popular SERS probe molecule, its reactivity and potential for photodecomposition under laser irradiation pose limitations. Careful selection of experimental conditions and laser power is crucial to ensure reliable SERS measurements. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



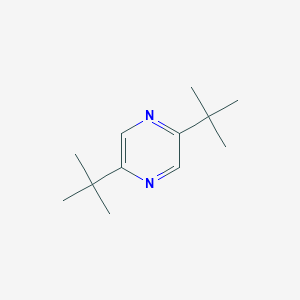





![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)

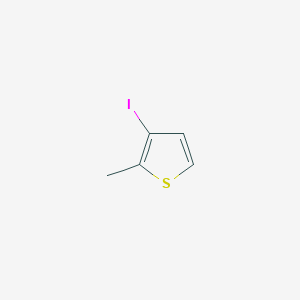
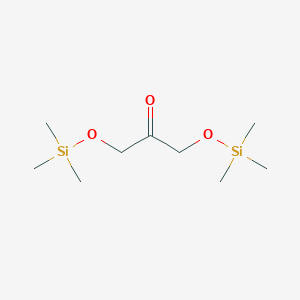

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
